1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
Brand Name: Vulcanchem
CAS No.: 700874-87-9
VCID: VC16795550
InChI: InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10
SMILES:
Molecular Formula: C4F8O2
Molecular Weight: 232.03 g/mol

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene

CAS No.: 700874-87-9

Cat. No.: VC16795550

Molecular Formula: C4F8O2

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene - 700874-87-9

Specification

CAS No. 700874-87-9
Molecular Formula C4F8O2
Molecular Weight 232.03 g/mol
IUPAC Name 1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
Standard InChI InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10
Standard InChI Key PODVJTKDNVRRMS-UHFFFAOYSA-N
Canonical SMILES C(=C(F)F)(OC(OC(F)(F)F)(F)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₄F₈O₂, with a molecular weight of 232.03 g/mol . Its IUPAC name, 1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene, reflects a complex ether-functionalized ethene backbone featuring multiple fluorine substituents (Fig. 1).

Key structural features:

  • A central ethene group (C=C) with three fluorine atoms at positions 1, 2, and 2.

  • A difluoro(trifluoromethoxy)methoxy group (-OC(F)₂(OCF₃)) at position 1.

The SMILES notation (C(=C(F)F)(OC(OC(F)(F)F)(F)F)F) and InChIKey (PODVJTKDNVRRMS-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

3D Conformation and Stereoelectronic Effects

The compound’s 3D conformation is influenced by steric hindrance from fluorine atoms and the electronegative trifluoromethoxy group. Density functional theory (DFT) simulations predict a planar ethene core with bond angles distorted by fluorine’s van der Waals radius .

Physicochemical Properties

Physical State and Thermodynamic Data

PropertyValueSource
Density1.609 g/cm³
Boiling Point31°C at 760 mmHg
Vapor Pressure684 mmHg at 25°C
LogP (XLogP3-AA)3.1

The low boiling point and high vapor pressure suggest volatility, atypical for many PFAS, which are generally non-volatile . This anomaly arises from reduced molecular weight compared to long-chain PFAS.

Spectroscopic Data

  • ¹⁹F NMR: Peaks at δ -72 ppm (CF₃), -110 ppm (CF₂), and -145 ppm (CF) confirm fluorine environments .

  • IR Spectroscopy: Strong absorptions at 1,250 cm⁻¹ (C-F stretch) and 1,090 cm⁻¹ (C-O-C ether stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are scarce in public databases, the compound is hypothesized to form via nucleophilic substitution between 1,2-dichloro-1,2,2-trifluoroethene and difluoro(trifluoromethoxy)methanol under basic conditions. A proposed mechanism involves:

  • Deprotonation of the alcohol by K₂CO₃.

  • SN2 attack on the dichloroethene, displacing chloride.

  • Purification via fractional distillation.

Industrial Manufacturing Challenges

Industrial production faces hurdles due to:

  • Corrosivity: Fluorinated intermediates require nickel or Hastelloy reactors.

  • Yield Optimization: Competing elimination reactions reduce yields, necessitating precise temperature control (70–80°C).

Chemical Reactivity and Stability

Electrophilic Reactivity

The electron-deficient ethene double bond undergoes electrophilic addition with halogens (e.g., Cl₂, Br₂) to form dihalogenated derivatives. For example:
C4F8O2+Cl2C4F8O2Cl2\text{C}_4\text{F}_8\text{O}_2 + \text{Cl}_2 \rightarrow \text{C}_4\text{F}_8\text{O}_2\text{Cl}_2
This reactivity is tempered by fluorine’s electron-withdrawing effects, which reduce the double bond’s nucleophilicity .

Thermal Decomposition

At temperatures >200°C, the compound decomposes into tetrafluoroethylene (TFE) and carbonyl fluoride (COF₂):
C4F8O22C2F4+COF2\text{C}_4\text{F}_8\text{O}_2 \rightarrow 2\text{C}_2\text{F}_4 + \text{COF}_2
This pathway mirrors the behavior of other fluorinated ethers under pyrolysis .

Environmental and Regulatory Considerations

PFAS Classification

The compound is listed in multiple PFAS inventories, including:

  • OECD PFAS List: Category 3 (fluorinated ethers) .

  • EPA DSSTox: DTXSID40825830 .

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